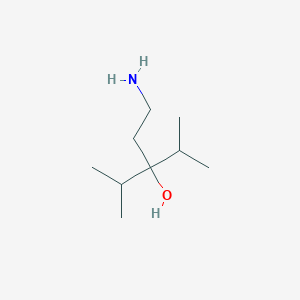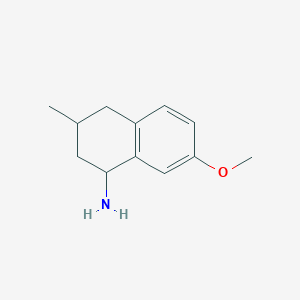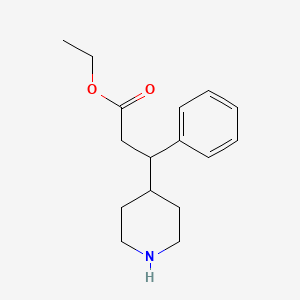
1-Amino-4-methyl-3-(propan-2-yl)pentan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-4-methyl-3-(propan-2-yl)pentan-3-ol is an organic compound with a complex structure that includes both amino and hydroxyl functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-4-methyl-3-(propan-2-yl)pentan-3-ol typically involves multi-step organic reactions. One common method includes the reaction of 1-(naphthalen-1-yloxy)-3-(propan-2-ol)propan-2-amine with isopropylamine, followed by the formation of the hydrochloride salt. This process requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
化学反应分析
Types of Reactions: 1-Amino-4-methyl-3-(propan-2-yl)pentan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary amines.
科学研究应用
1-Amino-4-methyl-3-(propan-2-yl)pentan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules
作用机制
The mechanism of action of 1-Amino-4-methyl-3-(propan-2-yl)pentan-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may act by blocking certain receptors or enzymes, thereby inhibiting downstream signaling pathways. This can lead to various biological effects, such as changes in cellular metabolism or gene expression.
相似化合物的比较
1-Amino-3-(3-methyl-piperidin-1-yl)-propan-2-ol: This compound shares a similar structure but with a different substitution pattern on the piperidine ring.
Pentan-3-ol: A simpler alcohol with a similar carbon backbone but lacking the amino group.
2-amino-4-methylpentan-1-ol: Another related compound with a different position of the amino and hydroxyl groups.
Uniqueness: 1-Amino-4-methyl-3-(propan-2-yl)pentan-3-ol is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for a wide range of modifications, making it a versatile compound in both research and industrial contexts.
属性
分子式 |
C9H21NO |
|---|---|
分子量 |
159.27 g/mol |
IUPAC 名称 |
1-amino-4-methyl-3-propan-2-ylpentan-3-ol |
InChI |
InChI=1S/C9H21NO/c1-7(2)9(11,5-6-10)8(3)4/h7-8,11H,5-6,10H2,1-4H3 |
InChI 键 |
XGTAVKXQCZGLNU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(CCN)(C(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2,3-Dichlorophenyl)methyl]oxirane](/img/structure/B13166010.png)

![4-[1-(Cyclopropylamino)ethyl]benzonitrile](/img/structure/B13166019.png)
![[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride](/img/structure/B13166030.png)
![1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13166036.png)

![2-(1-Amino-2-methylpropan-2-yl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13166047.png)
![Methyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13166065.png)
![4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-methylthiophene](/img/structure/B13166077.png)
![2,2,2-Trifluoroethyl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B13166083.png)



![2-Chloro-N-[(3-formylphenyl)methyl]propanamide](/img/structure/B13166118.png)
